P-苯基膦酰二胺

描述

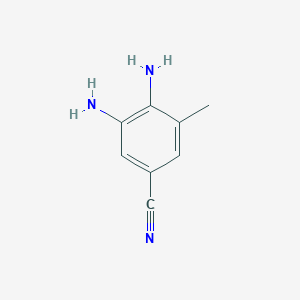

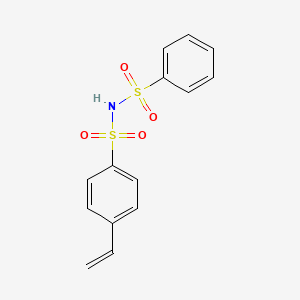

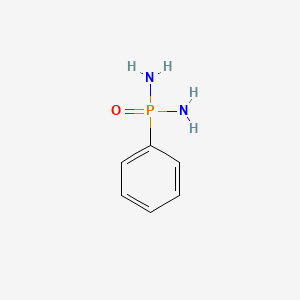

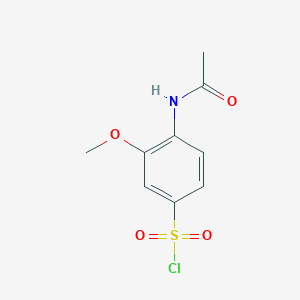

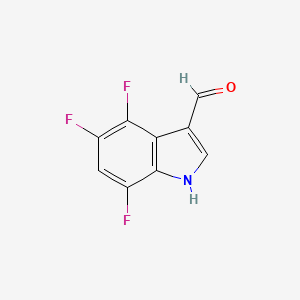

P-Phenylphosphonic diamide is a chemical compound with the molecular formula C6H9N2OP . It has an average mass of 156.122 Da and a monoisotopic mass of 156.045242 Da .

Synthesis Analysis

While specific synthesis methods for P-Phenylphosphonic diamide were not found in the search results, a related compound, triethylamine phenylphosphonate (TEAP), was synthesized through an acid–base neutralization reaction between trimethylamine and phenylphosphonic acid .Physical and Chemical Properties Analysis

P-Phenylphosphonic diamide has a density of 1.3±0.1 g/cm3, a boiling point of 316.6±25.0 °C at 760 mmHg, and a flash point of 145.3±23.2 °C . It has 3 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .科学研究应用

聚合物化学

- 聚合物材料中的反应性和应用:P-苯基膦酰二胺的衍生物聚(P-苯基膦酰亚胺)表现出与含有活性氢原子的化合物反应的活性。此特性为制备各种P-苯基膦酰二胺和相关化合物提供了途径,这些化合物可能对聚合物化学有用 (Shaw & Ogawa, 1970).

材料科学

- 环氧树脂涂料中的阻燃性:P-苯基膦酰二胺衍生物已被用作环氧树脂涂料的固化和阻燃剂。这些化合物既增强了交联过程,又增强了阻燃性,有助于开发耐火材料 (Jirasutsakul, Paosawatyanyong, & Bhanthumnavin, 2013).

合成与表征

- 合成方法和优化:已经研究了用苯基膦酰二氯和氨合成苯基膦酰二胺的工艺,重点是优化反应条件以提高产率 (聂天明,2008).

- 结构分析和互变异构:合成并表征了一种含有噻唑基的新型膦酰二胺。分析了它的结构和构象性质,有助于理解此类化合物中的互变异构 (Gholivand, Farshadian, Erben, & Védova, 2010).

催化应用

- 有机合成中的催化作用:与P-苯基膦酰二胺密切相关的苯基膦酸已被用作α-氨基膦酸酯合成的有效且可回收的催化剂。这突出了其在促进环保高效化学反应中的潜力 (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

先进材料

- 提高热稳定性:在固化环氧树脂中使用P-苯基膦酰二胺衍生物可得到具有增强热稳定性的材料。这对于需要耐高温材料的应用尤为重要 (Kuo, Wang, Chen, & Chen, 2001).

安全和危害

作用机制

Target of Action

P-Phenylphosphonic diamide, also known as (diaminophosphoryl)benzene, primarily targets β-class carbonic anhydrases (CAs) . Carbonic anhydrases are metalloenzymes found in various organisms, including bacteria, fungi, and protozoa . They play a crucial role in regulating pH and fluid balance .

Mode of Action

P-Phenylphosphonic diamide acts as an inhibitor of β-class carbonic anhydrases . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological functions of the organisms, leading to an impairment of their growth and virulence .

Biochemical Pathways

The inhibition of carbonic anhydrases by P-Phenylphosphonic diamide affects several biochemical pathways. Carbonic anhydrases are involved in various physiological processes, including respiration, electrolyte secretion, and pH regulation . By inhibiting these enzymes, P-Phenylphosphonic diamide disrupts these processes, leading to detrimental effects on the organisms .

Result of Action

The primary result of P-Phenylphosphonic diamide’s action is the inhibition of β-class carbonic anhydrases, leading to an impairment of the growth and virulence of various organisms, including bacteria, fungi, and protozoa . This makes P-Phenylphosphonic diamide a potential candidate for the development of new anti-infectives .

属性

IUPAC Name |

diaminophosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZHJVYZJFWGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197026 | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-88-4 | |

| Record name | P-Phenylphosphonic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenephosphonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic diamide, P-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does P-Phenylphosphonic diamide react with other compounds?

A1: P-Phenylphosphonic diamide exhibits reactivity with compounds containing reactive hydrogen atoms due to the labile nature of the P-N bond. [] This reactivity enables the synthesis of various P-phenylphosphonic diamides, phosphonamidates, and other derivatives through substitution reactions. For instance, reacting the diamide with an alcohol (ROH) can yield a phosphonamidate with the structure PhP(O)(NH2)(OR). []

Q2: How do structural modifications of P-Phenylphosphonic diamide derivatives influence their properties?

A3: Introducing different substituents on the nitrogen atoms of P-Phenylphosphonic diamide significantly affects the properties of the resulting compounds. Research shows that using bulkier substituents, like butyl or benzyl groups, increases the curing temperature required for epoxy resins cured with these modified diamides. [] Interestingly, incorporating a phenoxy group instead of a phenyl group in the backbone, despite having lower phosphorus content, significantly improves the thermal stability of the cured epoxy, as evidenced by higher residual weight at 800°C and a higher temperature for 10% weight loss. []

Q3: Are there any known methods for analyzing and characterizing P-Phenylphosphonic diamide and its derivatives?

A4: Various spectroscopic techniques are employed to characterize P-Phenylphosphonic diamide and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 31P NMR. [] These techniques provide valuable information about the compound's structure, bonding, and purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate](/img/structure/B3267811.png)

![Morpholino-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylene]amine](/img/structure/B3267824.png)